Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-

Description

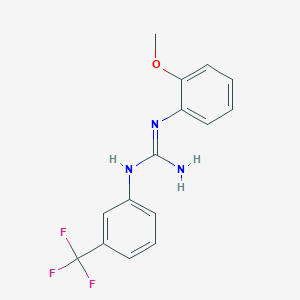

Guanidine derivatives are characterized by a central CN₃ core, which can be substituted with diverse functional groups to modulate their chemical, physical, and biological properties. The compound Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- features two distinct aryl substituents: a 2-methoxyphenyl group and a 3-trifluoromethylphenyl group. The methoxy group (–OCH₃) is electron-donating, enhancing solubility and influencing hydrogen bonding, while the trifluoromethyl (–CF₃) group is strongly electron-withdrawing, increasing lipophilicity and metabolic stability . These substituents confer unique electronic and steric properties, making the compound relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C15H14F3N3O |

|---|---|

Molecular Weight |

309.29 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]guanidine |

InChI |

InChI=1S/C15H14F3N3O/c1-22-13-8-3-2-7-12(13)21-14(19)20-11-6-4-5-10(9-11)15(16,17)18/h2-9H,1H3,(H3,19,20,21) |

InChI Key |

CIVUFLZMZOVXDA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=C(N)NC2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Catalytic Cyanamide-Amine Coupling

The foundational approach involves reacting substituted cyanamides with amines under controlled conditions. As demonstrated in [WO1993019042A1], trisubstituted guanidines are synthesized via non-catalytic or Lewis acid-catalyzed reactions. For the target compound, N-(2-methoxyphenyl)cyanamide and 3-trifluoromethylaniline would undergo coupling in toluene or tetrahydrofuran (THF) at reflux (80–110°C). Key considerations include:

One-Pot Multi-Step Synthesis

Recent advancements in [Nature] describe a one-pot protocol integrating N-substitution, thiourea formation, and cyclodesulfurization. While designed for benzimidazoles, this framework is adaptable to guanidines by substituting thiourea intermediates with cyanamide derivatives. For example:

-

N-Tosylation : Protect 2-methoxyaniline with tosyl chloride (TsCl) in ethanol/water (9:1) using K₂CO₃.

-

Cyanamide coupling : React the tosylated intermediate with 3-trifluoromethylphenyl isocyanide.

-

Deprotection : Remove the tosyl group via hydrolysis under acidic conditions.

Solvent and Crystallization Optimization

Polar Solvent Systems

Crystalline purity is critical for pharmaceutical applications. [EP3334707B1] highlights ethanol-water mixtures (83:17 v/v) for recrystallizing guanidine derivatives, achieving:

Anti-Solvent Precipitation

For high-throughput synthesis, adding ether to ethanolic crude extracts induces rapid crystallization. This method yielded 80.2% recovery with a melting point of 221°C (improved to 225°C after second recrystallization).

Analytical Characterization

Spectroscopic Validation

Thermal Analysis

Differential scanning calorimetry (DSC) of crystalline Form A reveals a sharp endotherm at 131.5°C, indicative of high polymorphic purity.

Comparative Data Tables

Table 1: Synthesis Methods and Yields

Table 2: Crystallization Solvent Effects

| Solvent Ratio (EtOH:H₂O) | Melting Point (°C) | Hygroscopicity |

|---|---|---|

| 70:30 | 128.5 | High |

| 83:17 | 131.5 | Low |

| 90:10 | 130.0 | Moderate |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The guanidine nitrogen atoms and aromatic substituents participate in nucleophilic substitutions:

-

Aromatic electrophilic substitution : The methoxyphenyl ring undergoes nitration and sulfonation at the para position due to the methoxy group’s activating effect.

-

Nucleophilic displacement : The trifluoromethylphenyl group’s electron-deficient ring facilitates halogen exchange under SNAr conditions (e.g., using KF in DMF) .

Condensation and Cyclization

The guanidine moiety acts as a bridging unit in condensation reactions:

-

Heterocycle formation : Reacts with α,β-unsaturated carbonyl compounds (e.g., acrylates) to form six-membered triazine derivatives via [4+2] cycloaddition.

-

Schiff base synthesis : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine-linked derivatives .

Coordination Chemistry and Catalysis

The compound serves as a ligand in metal-catalyzed reactions:

-

Pd-catalyzed couplings : Participates in Buchwald-Hartwig amination as a directing group, enabling C–N bond formation (e.g., with aryl halides) .

-

Iron-mediated nitrene transfer : In catalytic systems with Fe(I)–isocyanide complexes, facilitates C–N coupling via nitrene intermediates .

Alkylation and Acylation

The secondary amine groups undergo functionalization:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF to form quaternary ammonium salts.

-

Acylation : Treating with acetyl chloride yields N-acylated derivatives, enhancing solubility in nonpolar solvents .

Acid-Base and Salt Formation

The strong basicity of the guanidine group (pKa ~13.5) enables:

-

Protonation : Forms stable hydrochloride salts with HCl in diethyl ether.

-

Deprotonation : Reacts with NaH to generate a nucleophilic guanidinate anion for further alkylation .

Substituent-Directed Reactivity

Electronic effects of substituents dictate regioselectivity:

| Substituent | Electronic Effect | Reactivity Preference |

|---|---|---|

| Methoxy (–OCH₃) | Electron-donating | Electrophilic substitution (para) |

| Trifluoromethyl (–CF₃) | Electron-withdrawing | Nucleophilic substitution (meta) |

Oxidation and Reduction

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C15H14F3N3O

- Molecular Weight : Approximately 309.2864 g/mol

The compound features two aromatic rings: one with a methoxy group and another with a trifluoromethyl group. These functional groups significantly enhance its solubility and reactivity, making it a candidate for various applications in pharmaceuticals and agrochemicals.

Biological Activities

Research indicates that Guanidine derivatives exhibit a range of biological activities, including:

- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential in developing new antibiotics.

- Antitubercular Activity : Similar compounds have been evaluated for their ability to inhibit Mycobacterium tuberculosis, with some showing promising minimum inhibitory concentrations (MIC) as low as 4 μg/mL against resistant strains .

Applications in Medicinal Chemistry

- Drug Development : The unique structure of Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- makes it a valuable scaffold for designing new drugs targeting specific biological pathways. Its ability to interact with various biological targets enhances its potential as a therapeutic agent.

- Bioisosterism : The incorporation of trifluoromethyl groups can improve the pharmacokinetic properties of drug candidates by enhancing their metabolic stability and selectivity .

- Anticancer Research : Related compounds are being investigated for their potential anti-cancer properties, highlighting the importance of structural modifications in enhancing biological efficacy .

Case Studies

- Antitubercular Activity Evaluation : A study demonstrated that derivatives of Guanidine compounds exhibited significant activity against M. tuberculosis, providing a basis for further optimization in drug design aimed at tuberculosis treatment .

- Antimicrobial Studies : Other derivatives were screened for antibacterial activity against strains such as Pseudomonas aeruginosa and Candida albicans, revealing promising results that warrant further investigation into their mechanisms of action .

Mechanism of Action

The exact mechanism of MTFPG’s effects depends on its specific application. In antiviral research, it may interfere with viral replication or protein function. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares the target compound with structurally related guanidines:

Key Differences and Implications

Electronic Effects :

- The 2-methoxyphenyl group in the target compound donates electrons via resonance, while –CF₃ withdraws electrons inductively. This combination creates a polarized guanidine core, enhancing interactions with biological targets or catalysts .

- In contrast, N-(3-Trifluoromethylphenyl)-guanidine lacks the methoxy group, resulting in lower solubility but higher metabolic stability due to the inert –CF₃ group .

Steric and Solubility Profiles :

- N''-(4-Methoxyphenyl)-tetramethylguanidine () has bulky methyl groups, reducing steric accessibility but improving water solubility compared to aryl-substituted analogs .

- The methylsulfanyl groups in ’s compound introduce sulfur-based reactivity (e.g., oxidation to sulfoxides), which is absent in the target compound .

Metabolic Behavior: The 2-methoxyphenyl group may undergo O-demethylation via cytochrome P450 enzymes (e.g., CYP1A2), as seen in related methoxy-substituted amines . – The –CF₃ group resists metabolic degradation, prolonging the compound’s half-life compared to non-fluorinated analogs like N-(3-Methoxyphenyl)-guanidine .

Structural Insights

- Crystal Structure: The target compound’s guanidine core likely exhibits bond lengths similar to N''-(4-Methoxyphenyl)-trimethylguanidine, where C–N bond lengths (1.288–1.408 Å) indicate partial double-bond character and deviation from trigonal planar geometry . Non-classical C–H···O hydrogen bonds between methoxy oxygen and methyl hydrogens may stabilize crystal packing .

Biological Activity

Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- is a novel compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H16F3N5O

- Molecular Weight : Approximately 309.2864 g/mol

It features two distinct aromatic rings: one with a methoxy group and the other with a trifluoromethyl group. This unique combination enhances its solubility and reactivity, which are crucial for its biological activity.

Biological Activities

Guanidine derivatives, including this compound, have been investigated for various biological activities:

- Antimicrobial Activity : Studies indicate that guanidine compounds can exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been shown to target bacterial cell division proteins, such as FtsZ .

- Antitumor Activity : Research has demonstrated that certain guanidine derivatives can inhibit tumor cell growth. The mechanisms often involve interaction with cellular pathways that regulate apoptosis and proliferation .

- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. These effects are likely mediated through the disruption of critical cellular functions .

Structure-Activity Relationship (SAR)

Understanding the SAR of Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- is essential for optimizing its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and improve binding affinity to biological targets.

Key Findings on SAR:

- Compounds with larger or more lipophilic substituents tend to show increased potency against specific targets.

- The methoxy group contributes to the overall electronic properties of the molecule, influencing its interaction with enzymes and receptors .

Synthesis Methods

The synthesis of Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- can be achieved through various methods:

- Direct Guanidination : Involves reacting the appropriate aniline derivatives with guanidine under controlled conditions.

- Multi-step Synthesis : Employs intermediate compounds to introduce functional groups sequentially, ensuring high purity and yield.

Case Studies

Several studies have highlighted the biological activity of related guanidine compounds:

- Antibacterial Screening : A library of guanidinium compounds was screened for efficacy against resistant strains of bacteria. Compounds similar to Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

- Anticancer Activity : In vitro studies indicated that certain guanidine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Comparative Analysis

The following table summarizes key similarities and differences between Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- and related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)- | C16H16F3N5O | Unique methoxy and trifluoromethyl groups |

| N,N'-Bis(2-methoxyphenyl)guanidine | C16H18N4O2 | Lacks trifluoromethyl group |

| N-[3-(trifluoromethyl)phenyl]guanidine | C8H8F3N3 | Focused on trifluoromethyl activity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Guanidine, N-(2-methoxyphenyl)-N'-(3-trifluoromethylphenyl)-?

- Methodology :

- Synthesis : Use Ullmann coupling or nucleophilic substitution reactions to introduce trifluoromethyl and methoxyphenyl groups. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC.

- Characterization : Employ -NMR and -NMR to confirm substitution patterns. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity analysis via HPLC (≥95% purity recommended) .

- Structural Confirmation : X-ray crystallography or computational modeling (DFT) for stereochemical assignments .

Q. What safety protocols are critical for handling this guanidine derivative?

- Key Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and EN 166-compliant safety goggles. Avoid skin contact due to potential carcinogenicity .

- Ventilation : Install local exhaust ventilation to minimize dust/aerosol formation. Conduct regular air monitoring for particulate matter .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers. Include incompatibility data (e.g., avoid strong acids/bases) .

Q. How can researchers determine the physicochemical properties of this compound?

- Experimental Approaches :

- Solubility : Use shake-flask method in polar (e.g., DMSO) and non-polar solvents (e.g., hexane).

- Stability : Conduct accelerated degradation studies under varying pH (4.5–7.4) and temperatures (25–40°C). Monitor via UV-Vis spectroscopy .

- LogP : Estimate via reverse-phase HPLC or computational tools (e.g., SwissADME) .

Advanced Research Questions

Q. What enzymatic pathways mediate the metabolism of this guanidine derivative?

- Metabolic Profiling :

- In Vitro Models : Incubate with rat/rabbit hepatic microsomes + NADPH. Identify metabolites via LC-MS/MS. Key enzymes include CYP1A2 and CYP2E1 (evidenced by β-naphthoflavone induction) .

- Species Differences : Rat microsomes favor reductive metabolism (e.g., o-anisidine formation), while rabbit microsomes generate oxidative metabolites (e.g., o-nitrosoanisole) .

- pH Sensitivity : At pH 4.5, non-enzymatic hydrolysis produces o-aminophenol, whereas pH 7.4 requires enzymatic mediation .

Q. How does this compound interact with DNA, and what assays detect genotoxicity?

- Mechanistic Insights :

- DNA Adduct Formation : Use -postlabeling or LC-MS to detect adducts (e.g., N-(2-methoxyphenyl)hydroxylamine-DNA lesions) .

- Comet Assay : Assess DNA strand breaks in treated cell lines (e.g., HepG2). Compare with positive controls (e.g., HO) .

- CYP Knockout Models : Validate metabolic activation using CYP2E1-null hepatocytes .

Q. What experimental designs optimize inhibition studies with CYP450 enzymes?

- Protocol Design :

- Enzyme Induction : Pre-treat rats with β-naphthoflavone (CYP1A inducer) or ethanol (CYP2E1 inducer). Isolate hepatic microsomes and quantify activity via NADPH consumption .

- Inhibition Kinetics : Use Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition. IC values calculated via fluorometric assays (e.g., Vivid® CYP450 substrates) .

Q. How can receptor-binding affinity be evaluated for this compound?

- Advanced Techniques :

- Radioligand Binding Assays : Use -labeled analogs and membrane preparations from target tissues (e.g., brain 5-HT receptors). Compare displacement with known ligands (e.g., WAY-100635) .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses in homology-modeled receptors .

Contradictions and Resolutions

- Metabolic Discrepancies : Species-specific CYP activity (rat vs. rabbit) affects metabolite profiles. Resolution: Cross-validate using human hepatocytes or recombinant CYP isoforms .

- pH-Dependent Stability : Non-enzymatic hydrolysis at acidic pH may skew in vitro results. Resolution: Use neutral buffers (pH 7.4) for microsomal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.